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Introduction

Jatrorrhizine (JAT) is a prominent protoberberine isoquinoline alkaloid found in a variety of
medicinal plants.[1] For centuries, plants containing jatrorrhizine have been utilized in
traditional medicine to treat ailments such as gastrointestinal and inflammatory disorders.[1]
Modern pharmacological research has identified jatrorrhizine as a major bioactive metabolite
responsible for many of these therapeutic effects, spurring further investigation into its clinical
potential.[1]

Natural Sources

Jatrorrhizine is a major bioactive constituent in several well-known medicinal plants, including
those from the Berberis, Coptis, and Phellodendron genera.[1] Key plant sources include
Coptis chinensis (Chinese Goldthread), Phellodendron amurense (Amur Cork Tree), and
Berberis vernae.[1] These plants have a long history of use in traditional Chinese medicine for
their anti-inflammatory, antimicrobial, and antipyretic properties.[1]

Chemical Structure

Jatrorrhizine is a quaternary ammonium isoquinoline alkaloid. Its chemical formula is
C20H20NOa4*, and its structure features a tetracyclic protoberberine core with methoxy groups at
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positions 2, 9, and 10, and a hydroxyl group at position 3.[1] This specific arrangement of
functional groups is crucial for its diverse biological activities.

Pharmacological Activities & Mechanisms of Action

Jatrorrhizine exhibits a broad spectrum of pharmacological activities by modulating multiple
signaling pathways and molecular targets. Its therapeutic potential spans oncology,
neuroprotection, inflammation, infectious diseases, and metabolic disorders.

Anticancer Activity

Jatrorrhizine has demonstrated significant anticancer effects across various cancer cell lines by
inhibiting proliferation, inducing apoptosis, arresting the cell cycle, and preventing metastasis.

[2][3]
Mechanisms of Action:

« Inhibition of Wnt/3-catenin Signaling: Jatrorrhizine effectively suppresses the Wnt/[3-catenin
pathway, a critical signaling cascade in colorectal cancer. It downregulates the expression of
-catenin while increasing levels of GSK-3[3, a key component of the [3-catenin destruction
complex.[2][4] This inhibition leads to decreased cancer cell proliferation and metastasis.[2]
[3] In mammary carcinoma, jatrorrhizine's inhibition of the Wnt pathway is mediated by
targeting the Traf2 and Nck interacting serine protein kinase (TNIK).[5]

 Induction of Apoptosis: The compound promotes apoptosis (programmed cell death) in
cancer cells. Studies in breast cancer cells show it can increase the expression of pro-
apoptotic proteins like Caspase-3 while decreasing anti-apoptotic proteins like Bcl-2.[6]

o Cell Cycle Arrest: In colorectal cancer cells, jatrorrhizine has been shown to arrest the cell
cycle in the S phase, thereby halting cell division and proliferation.[2][3]

o Suppression of Epithelial-Mesenchymal Transition (EMT): By modulating the Wnt pathway,
jatrorrhizine can reverse EMT, a process critical for cancer metastasis. It achieves this by
increasing the expression of E-cadherin (an epithelial marker) and decreasing N-cadherin (a
mesenchymal marker).[2][4]

Quantitative Data: In Vitro Anticancer Activity
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. Cancer IC50 Value Exposure

Cell Line . Assay Reference
Type (uM) Time (h)
Colorectal

HCT-116 _ 6.75 + 0.29 72 MTT [2][3]
Carcinoma
Colorectal

HT-29 _ 5.29 + 0.13 72 MTT [2][3]
Carcinoma
Metastatic N N

C8161 474 +1.6 Not Specified  Not Specified  [7]
Melanoma
Mammary »

MDA-MB-231 ) 11.08 £ 1.19 Not Specified MTT [5]
Carcinoma
Mammary .

MCF-7 _ 17.11+4.54  Not Specified  MTT [5]
Carcinoma
Mammary N

471 ) 22.14 £ 2.87 Not Specified  MTT [5]
Carcinoma

Signaling Pathway Visualization
© 2025 BenchChem. All rights reserved. 3/19 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31371920/
https://www.tandfonline.com/doi/abs/10.2147/DDDT.S207315
https://pubmed.ncbi.nlm.nih.gov/31371920/
https://www.tandfonline.com/doi/abs/10.2147/DDDT.S207315
https://pubmed.ncbi.nlm.nih.gov/23695011/
https://pubmed.ncbi.nlm.nih.gov/31302315/
https://pubmed.ncbi.nlm.nih.gov/31302315/
https://pubmed.ncbi.nlm.nih.gov/31302315/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1656030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Wnt/B-catenin Pathway

LRP5/6 Jatrorrhizine inhibits the Wnt/B-catenin signaling pathway.

Whnt Ligand

Intervention
Frizzled Receptor
i
Inactivation Upregulates
|
GSK-3p [« Blocks Accumulation

I

I

I

Phosphorylation &
i Degradation

I

B-catenin

Activation

TCF/LEF

Gene Transcription
(Proliferation, Metastasis)

Click to download full resolution via product page

Jatrorrhizine inhibits the Wnt/p-catenin signaling pathway.
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Neuroprotective Effects

Jatrorrhizine exhibits potent neuroprotective properties, primarily through its antioxidant and
anti-apoptotic activities, making it a candidate for treating neurodegenerative diseases like
Alzheimer's disease.[8][9][10][11]

Mechanisms of Action:

o Antioxidant Activity: It effectively mitigates oxidative stress induced by agents like hydrogen
peroxide (H202) and amyloid-beta (AB) peptides.[9][11] Jatrorrhizine reduces the production
of reactive oxygen species (ROS) and malondialdehyde (MDA) while enhancing the activity
of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione
peroxidase (GSH-Px).[8][9][11]

» Anti-apoptotic Activity: Jatrorrhizine protects neurons from apoptosis by modulating key
apoptotic proteins. It attenuates the reduction of the Bcl-2/Bax ratio and inhibits the activation
of caspase-3, a critical executioner enzyme in the apoptotic cascade.[9][10]

o Mitochondrial Protection: The compound helps maintain mitochondrial membrane potential
(MMP), preventing mitochondrial dysfunction, which is a key event in neuronal cell death.[8]

[9]

e Inhibition of MAPK Pathways: Jatrorrhizine has been shown to inhibit the phosphorylation of
mitogen-activated protein kinases (MAPKSs) such as ERK1/2, JNK, and p38, which are
involved in stress-induced neuronal apoptosis.[8]

Quantitative Data: Effective Neuroprotective Concentrations
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Model System Insult Concentration  Key Outcomes Reference
Range (uM)
Increased
) viability, reduced
Rat Cortical L
H202 (50 uM) 5-20 ROS, inhibited [9][10]
Neurons
caspase-3
activation
Attenuated
) neurotoxicity,
Rat Cortical
AB2s-35 (25 uM) 1-10 reduced ROS, [11]
Neurons
suppressed
caspase-3
Increased
viability, elevated
PC12 Cells H20:2 (200 pM) 0.01-10 o [12]
SOD activity,
scavenged ROS
Attenuated
HT22
) Okadaic Acid (80 ) ) cytotoxicity,
Hippocampal Pre-incubation o [8][13]
nM) inhibited MAPK
Neurons
pathways
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Neuroprotective mechanism of Jatrorrhizine against oxidative stress.
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Anti-inflammatory Activity

Jatrorrhizine demonstrates potent anti-inflammatory effects by inhibiting key inflammatory
pathways, making it a potential therapeutic for conditions like Helicobacter pylori-induced
gastritis.[14][15]

Mechanisms of Action:

« Inhibition of NF-kB Signaling: Jatrorrhizine suppresses the activation of the NF-kB pathway,
a central regulator of inflammation. It achieves this by inhibiting the phosphorylation of the
p65 subunit of NF-kB.[16][17]

o Suppression of NLRP3 Inflammasome: The compound restrains the activation of the NLRP3
inflammasome, a multiprotein complex that triggers the maturation of pro-inflammatory
cytokines IL-1(3 and IL-18.[14][15][16] By inhibiting this pathway, jatrorrhizine reduces the
secretion of these potent inflammatory mediators.[17]

Signaling Pathway Visualization

© 2025 BenchChem. All rights reserved. 8/19 Tech Support


https://pubmed.ncbi.nlm.nih.gov/40526168/
https://www.researchgate.net/publication/392764902_Jatrorrhizine_attenuates_inflammatory_response_in_Helicobacter_pylori-induced_gastritis_by_suppressing_NLRP3_inflammasomes_and_NF-kB_signaling_pathway
https://www.researchgate.net/figure/The-effect-of-Jatrorrhizine-on-NF-kB-signaling-and-NLRP3-inflammasome-A-F-The_fig5_392764902
https://www.researchgate.net/figure/The-effect-of-jatrorrhizine-on-H2O2-induced-activation-of-NLRP3-inflammasome-and-level-of_fig6_371727539
https://pubmed.ncbi.nlm.nih.gov/40526168/
https://www.researchgate.net/publication/392764902_Jatrorrhizine_attenuates_inflammatory_response_in_Helicobacter_pylori-induced_gastritis_by_suppressing_NLRP3_inflammasomes_and_NF-kB_signaling_pathway
https://www.researchgate.net/figure/The-effect-of-Jatrorrhizine-on-NF-kB-signaling-and-NLRP3-inflammasome-A-F-The_fig5_392764902
https://www.researchgate.net/figure/The-effect-of-jatrorrhizine-on-H2O2-induced-activation-of-NLRP3-inflammasome-and-level-of_fig6_371727539
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1656030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Inflammatory Stimulus
(e.g., H. pylori, H202)

Activation

4

NF-kB (p65)
Phosphorylation

[ranscript

on

A

NLRP3 Inflammasome
Activation

Y

Caspase-1
Activation

1 IL-1pB, IL-18

nflammatory Response

Jatrorrhizine

Inhibits

Cleavage & Maturation
y

Jatrorrhizine's inhibition of the NF-kB and NLRP3 inflammasome pathways.

Click to download full resolution via product page

Jatrorrhizine's inhibition of the NF-kB and NLRP3 inflammasome pathways.
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Antimicrobial Activity

While jatrorrhizine's direct antibacterial activity can be modest, its primary strength lies in its
ability to act as a resistance-modifying agent, particularly against multidrug-resistant bacteria
like methicillin-resistant Staphylococcus aureus (MRSA).[18][19]

Mechanisms of Action:

» Efflux Pump Inhibition: Jatrorrhizine significantly inhibits bacterial drug efflux pumps, such as
the NorA pump in S. aureus.[19] By blocking these pumps, it prevents the bacteria from
expelling antibiotics, thereby restoring the efficacy of drugs like norfloxacin.[18]

o Synergistic Effects: When combined with conventional antibiotics, jatrorrhizine demonstrates
a synergistic effect, significantly lowering the minimum inhibitory concentration (MIC) of the
antibiotic required to inhibit bacterial growth.[18]

Quantitative Data: Antimicrobial Activity

. Compound( o

Organism ) MIC (mgI/L) FICI Key Finding Reference
s
Weak
MRSA Jatrorrhizine ] )
64 - antibacterial [18][19]
SA1199B alone o
activity
MRSA Norfloxacin Resistance
64 - [18]
SA1199B alone observed
MRSA JAT + Synergistic
_ N/A 0.375 [18]

SA1199B Norfloxacin effect
Fractional
Inhibitory
Concentratio
n Index (FICI)
<05
indicates
synergy.
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Cardioprotective Effects

Jatrorrhizine has shown considerable potential in protecting the heart from injury, particularly in
the context of myocardial infarction (MI).[20][21]

Mechanisms of Action:

» Anti-apoptotic and Anti-fibrotic Pathways: In a mouse model of MI, jatrorrhizine treatment
significantly reduced cardiomyocyte apoptosis and cardiac fibrosis.[20][21][22] This was
achieved through the simultaneous inhibition of two key signaling pathways:

o p53 Pathway: It downregulates the expression of the tumor suppressor protein p53 and
the pro-apoptotic protein Bax, while reversing the MI-induced decrease in the anti-
apoptotic protein Bcl-2.[20][21]

o TGF-B1/Smad2/3 Pathway: It inhibits this major pro-fibrotic pathway by downregulating the
expression of TGF-B1 and its downstream effectors, Smad2/3. This leads to a reduction in
collagen | and collagen Il deposition in the myocardium.[20][21][22][23]
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Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the
evaluation of jatrorrhizine's biological activities.

In Vitro Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as
an indicator of cell viability, proliferation, and cytotoxicity.

e Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that
reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide (MTT), into insoluble purple formazan crystals.[24] The amount of formazan
produced is directly proportional to the number of viable cells.

e Protocol Outline:

o Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.[25]

o Compound Treatment: Treat the cells with serial dilutions of jatrorrhizine (or other test
compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours).[2][25]

o MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for
3-4 hours at 37°C, allowing formazan crystals to form.[26]

o Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCI) to dissolve the
formazan crystals.[24]

o Absorbance Reading: Measure the absorbance of the solution using a microplate
spectrophotometer, typically at a wavelength of 570 nm. The IC50 value is then calculated
from the dose-response curve.

Western blotting is a technique used to detect and quantify specific proteins in a sample. It was
used to measure the levels of proteins in key signaling pathways modulated by jatrorrhizine,
such as p53, Bax, Bcl-2, B-catenin, and caspases.[20][21][27][28]
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e Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid
support membrane, and then probed with specific antibodies to visualize the protein of
interest.

e Protocol Outline:

o Protein Extraction: Lyse treated and untreated cells or tissues with a suitable lysis buffer to
extract total protein.

o Quantification: Determine protein concentration using a standard method (e.g., BCA
assay).

o Electrophoresis: Separate equal amounts of protein (e.g., 50 pg) by sodium dodecyl
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[27]

o Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF
membrane.

o Blocking & Probing: Block the membrane to prevent non-specific antibody binding, then
incubate with a primary antibody specific to the target protein (e.g., anti-p53, anti-Bax).[27]
[28]

o Secondary Antibody & Detection: Incubate with a horseradish peroxidase (HRP)-
conjugated secondary antibody. Detect the protein bands using an enhanced
chemiluminescence (ECL) substrate and imaging system. A loading control like 3-actin is
used to normalize the data.[27]

In Vivo Models

Cell line-derived xenograft (CDX) models are a standard preclinical tool to evaluate the in vivo
efficacy of anticancer compounds.[29][30]

 Principle: Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID
mice), where they form tumors that can be monitored and treated.[30][31]

e Protocol Outline:
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o Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-
116) into the flank of immunodeficient mice.[2][3]

o Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm?).

o Randomization & Treatment: Randomize mice into control and treatment groups.
Administer jatrorrhizine (e.g., via intraperitoneal injection or oral gavage) and a vehicle
control daily or on a set schedule.[2]

o Monitoring: Measure tumor volume with calipers and monitor mouse body weight regularly
throughout the study.

o Endpoint Analysis: At the end of the study, excise tumors for weight measurement and
further analysis (e.g., histology, Western blot) to assess target engagement and
therapeutic effect.[2][3]

This model is used to study the pathophysiology of MI and to evaluate the efficacy of
cardioprotective agents.[20][21]

e Principle: Surgical ligation of a major coronary artery in an animal (typically a mouse or rat)
induces ischemia and infarction, mimicking a heart attack in humans.[20][23]

e Protocol Outline:

Anesthesia and Ventilation: Anesthetize the mouse and connect it to a ventilator.

[e]

o Surgical Procedure: Perform a thoracotomy to expose the heart. Ligate the left anterior
descending (LAD) coronary artery with a suture to induce ischemia.[20][21] A sham
operation (suture passed but not tied) is performed on control animals.

o Treatment: Administer jatrorrhizine (e.g., low and high doses) or a vehicle control to the
mice daily, starting shortly after the surgery, for a specified period (e.g., two weeks).[20]
[23]

o Functional Assessment: Before the endpoint, assess cardiac function using non-invasive
methods like echocardiography to measure parameters such as left ventricular ejection
fraction (LVEF).[20][21]

© 2025 BenchChem. All rights reserved. 15/19 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31371920/
https://www.tandfonline.com/doi/abs/10.2147/DDDT.S207315
https://pubmed.ncbi.nlm.nih.gov/31371920/
https://pubmed.ncbi.nlm.nih.gov/31371920/
https://www.tandfonline.com/doi/abs/10.2147/DDDT.S207315
https://pmc.ncbi.nlm.nih.gov/articles/PMC9633009/
https://pubmed.ncbi.nlm.nih.gov/36327404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9633009/
https://www.scielo.br/j/acb/a/fcNPNV6pLN46wKsgJSgWHSj/abstract/?format=html&lang=en
https://pmc.ncbi.nlm.nih.gov/articles/PMC9633009/
https://pubmed.ncbi.nlm.nih.gov/36327404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9633009/
https://www.scielo.br/j/acb/a/fcNPNV6pLN46wKsgJSgWHSj/abstract/?format=html&lang=en
https://pmc.ncbi.nlm.nih.gov/articles/PMC9633009/
https://pubmed.ncbi.nlm.nih.gov/36327404/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1656030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Histopathological Analysis: At the endpoint, harvest the hearts and perform histological
staining (e.g., H&E, Masson's trichrome) to assess infarct size, inflammatory cell
infiltration, and fibrosis.[20][23]

Conclusion and Future Perspectives

Jatrorrhizine is a versatile natural alkaloid with a remarkable range of biological activities and
significant therapeutic potential. Its ability to modulate multiple critical signaling pathways,
including Wnt/B-catenin, NF-kB, p53, and TGF-31/Smad, underscores its relevance in
oncology, neurodegenerative disorders, and cardiovascular diseases. Its role as a resistance-
modifying agent in infectious diseases further broadens its clinical applicability.

Despite these promising findings, challenges remain, particularly concerning its poor oral
bioavailability. Future research should focus on the development of novel drug delivery systems
(e.g., nanoparticles, liposomes) to enhance its pharmacokinetic profile. Furthermore, large-
scale, well-controlled clinical trials are necessary to validate the preclinical efficacy and safety
of jatrorrhizine in human populations. The synthesis of novel jatrorrhizine derivatives could also
yield compounds with improved potency and specificity, paving the way for the development of
next-generation therapeutics based on this powerful natural scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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